(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O2S2.4ClH/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32;;;;/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2;4*1H/t35-,36-,39-,40-;;;;/m0..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRULIWGAJVGM-FPBFTDTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C3=NC(=CN3CCN2C(=O)[C@H](CSSC[C@@H](C(=O)N4CCN5C=C(N=C5[C@@H]4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62Cl4N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclocondensation
The imidazo[1,2-a]pyrazine scaffold is constructed through cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or α-haloaldehydes. A modified protocol from employs 2-chloropyrazine and 2H-azirines activated by triflic anhydride (Tf<sub>2</sub>O) to generate electrophilic intermediates, which undergo nucleophilic attack and cyclization. For example, reacting 2-chloropyrazine with 8-(cyclohexylmethyl)-2-phenyl-2H-azirine in dichloromethane at −20°C yields the bicyclic core in 65–72% yield.
Substitution at C7 and C8 Positions
The C7 and C8 positions are functionalized via nucleophilic aromatic substitution (SNAr). Treatment of the chlorinated intermediate with cyclohexylmethylamine in dimethylformamide (DMF) at 80°C introduces the cyclohexylmethyl group with >90% regioselectivity. Phenyl groups are installed via Suzuki–Miyaura coupling using phenylboronic acid and palladium catalysts.
Stereoselective Amino Acid Coupling
(2R)-2-Amino-3-mercaptopropionic Acid Preparation
The (2R)-2-amino-3-mercaptopropionic acid precursor is synthesized via enzymatic resolution of racemic N-acetyl derivatives using acylase I, achieving >99% enantiomeric excess (ee). Thiol protection with trityl groups prevents oxidation during subsequent steps.
Peptide Bond Formation
Coupling the imidazo[1,2-a]pyrazine cores with the amino acid is performed using HATU/DIPEA in tetrahydrofuran (THF). Kinetic studies show that maintaining pH 7.5–8.0 minimizes epimerization, preserving the (R)-configuration at both stereocenters.
Disulfide Bridge Formation
Oxidative Dimerization
The protected thiols are deprotected using triisopropylsilane (TIPS) in trifluoroacetic acid (TFA), followed by oxidation with iodine in methanol/water (4:1). This method produces intramolecular disulfide bonds with 85–92% efficiency, as confirmed by LC-MS.
Regiochemical Control
Competing intermolecular dimerization is suppressed by conducting reactions at high dilution (0.01 M). NMR monitoring reveals that the (R,R)-configuration at the disulfide bridge is favored due to steric hindrance from the cyclohexylmethyl groups.
Tetrahydrochloride Salt Preparation
Acidic Precipitation
The free base is dissolved in anhydrous ethanol and treated with 4 equivalents of hydrochloric acid (37% w/w). Crystallization at 4°C yields the tetrahydrochloride salt with 95% purity. X-ray diffraction confirms the stoichiometry of four chloride ions per molecule.
Polymorph Screening
Solvent screening (ethanol, acetone, acetonitrile) identifies ethanol as optimal for Form I crystals, which exhibit superior stability under accelerated storage conditions (40°C/75% RH for 6 months).
Analytical Characterization
Structural Elucidation
NMR Spectroscopy :
-
<sup>1</sup>H NMR (600 MHz, D<sub>2</sub>O): δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.39 (m, 8H, Ar-H), 4.72 (q, J = 6.8 Hz, 2H, CH-NH<sub>2</sub>), 3.94 (d, J = 12.4 Hz, 2H, CH<sub>2</sub>-cyclohexyl).
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
HPLC : >99% purity (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).
Chiral Analysis : 99.4% ee via Chiralpak AD-H column.
Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | Moderate | Pilot-scale |
| Suzuki Coupling | 68 | 97 | High | Lab-scale |
| Oxidative Dimerization | 85 | 99 | Excellent | Industrial |
Challenges and Optimizations
Epimerization During Coupling
Early protocols using EDCI/HOBt resulted in 15–20% (S)-isomer formation. Switching to HATU and lowering reaction temperatures to 0°C reduced epimerization to <2%.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halogens and nucleophiles.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of (2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
The compound (2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one; tetrahydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed examination of its applications based on current research findings.
Anticancer Activity
Research indicates that compounds with imidazo[1,2-a]pyrazine structures exhibit significant anticancer properties. The specific configuration of the cyclohexylmethyl and phenyl groups in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and blocking key signaling pathways associated with cancer progression .
Antimicrobial Properties
Compounds featuring amino and imidazole functionalities have been reported to possess antimicrobial activity. The presence of the cyclohexylmethyl group can improve the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial membranes. This compound could be evaluated for its effectiveness against resistant strains of bacteria and fungi, similar to other derivatives that have shown promising results in preliminary studies .
Neurological Applications
Given the structural complexity of this compound, it may also be investigated for neuroprotective effects. Compounds with imidazole rings have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases. The unique molecular structure may influence receptor binding affinities and promote neurotrophic factor expression, offering potential therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Cardiovascular Benefits
The compound's potential to affect cardiovascular health is another area of interest. Similar compounds have been linked to improvements in heart function and reductions in hypertension through mechanisms that involve vasodilation and modulation of cardiac output. Investigating the effects of this specific compound on cardiovascular parameters could lead to novel treatments for heart-related ailments .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on similar imidazo[1,2-a]pyrazine derivatives showed a dose-dependent inhibition of cell proliferation in various cancer cell lines. The study highlighted that modifications to the side chains significantly impacted the efficacy, indicating that further exploration of this compound could yield valuable insights into its anticancer potential .
Case Study: Antimicrobial Efficacy
In vitro testing revealed that derivatives with structural similarities exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that the incorporation of specific substituents could enhance activity against multi-drug resistant strains, warranting further investigation into this compound's efficacy .
Mechanism of Action
(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride exerts its effects by inhibiting the signaling of heterotrimeric G-proteins. It selectively binds to the Gα subunit, trapping it in an inactive conformation. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling pathways. This unique mechanism makes (2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride a valuable tool for studying G-protein signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs
The imidazo[1,2-a]pyrazine scaffold is shared with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). However, the latter contains a pyridine ring instead of pyrazine, lacks disulfide bonds, and includes ester and nitrophenyl groups. These differences reduce its redox activity but enhance its electrophilic character .
Functional Group Analysis
The fluorinated compound (16) from contains perfluorinated chains and triazole rings, which confer extreme hydrophobicity and metabolic stability.
Computational Similarity Assessment
Tanimoto Coefficient and Fingerprint Analysis
Using methods described in , the target compound was compared to aglaithioduline (a phytocompound with ~70% similarity to SAHA). While aglaithioduline shares functional groups like amides and aromatic rings, its lack of a disulfide bridge and imidazo-heterocyclic core reduces its structural overlap with the target compound. A Tanimoto coefficient <50% is inferred, indicating moderate similarity .
Graph-Based Comparison
As per , graph-theoretical methods better capture the target’s complexity. Subgraph isomorphism algorithms highlight shared motifs (e.g., cyclohexylmethyl and phenyl groups) with Compound 17 (), but differences in core heterocycles (pyrazine vs. triazole) and bridging groups (disulfide vs. amide) result in distinct pharmacophoric profiles .
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative physicochemical and predicted bioactivity profiles.
The target compound’s higher solubility (due to tetrahydrochloride) and intermediate LogP suggest superior bioavailability compared to Compounds 1l and 15. Its disulfide bond may confer redox-dependent release mechanisms, unlike the stable fluorinated chains in Compound 16 .
Biological Activity
The compound under discussion, (2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one; tetrahydrochloride, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including amino groups, a disulfide bond, and an imidazopyrazine core. The presence of these groups suggests potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to the one in focus exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
- Case Study : In vitro assays demonstrated that derivatives of the imidazopyrazine core significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Target Organisms : Preliminary tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
- Inhibition Mechanism : It appears to inhibit bacterial growth by disrupting cell wall synthesis and protein translation processes .
Neuroprotective Effects
Research indicates that similar compounds may exhibit neuroprotective effects:
- Mechanism : These compounds can potentially reduce oxidative stress and inflammation in neuronal cells.
- Experimental Evidence : In models of neurodegeneration, such compounds have been shown to decrease markers of oxidative damage and improve neuronal survival rates .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Molecular Weight | 625.76 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | TBD |
| Half-life | TBD |
Toxicity Profile
Assessing the toxicity is essential for therapeutic use:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can its purity be verified during synthesis?
- Answer: The synthesis involves multi-step reactions, including disulfide bond formation and stereospecific coupling of imidazo[1,2-a]pyrazine derivatives. Key intermediates should be purified via column chromatography, and purity verified using HPLC with UV detection (λ = 254 nm). Confirmation of disulfide linkages requires redox-stability testing under inert atmospheres. Post-synthesis, elemental analysis (C, H, N, S) and mass spectrometry (HRMS) are essential to validate molecular composition .
Q. How can researchers confirm the stereochemical configuration of the compound?
- Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with enantiomerically pure standards. Additionally, circular dichroism (CD) spectroscopy in the 200–250 nm range can identify Cotton effects corresponding to the (2R,8S) configuration .
Q. What solvent systems are optimal for solubility and stability studies?
- Answer: The compound shows moderate solubility in DMSO and DMF but degrades in aqueous buffers with pH < 4. For stability assays, use degassed DMSO stored under nitrogen, and avoid prolonged exposure to light. Solubility in polar aprotic solvents can be enhanced using sonication (30 min at 40°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical fidelity?
- Answer: Employ a factorial experimental design (e.g., Box-Behnken) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C or Ni-based catalysts). Bayesian optimization algorithms can iteratively predict optimal conditions, reducing trial runs by 50% compared to traditional methods . Monitor enantiomeric excess (ee) via chiral HPLC after each iteration to ensure stereochemical integrity .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Answer: For conflicting NMR signals (e.g., carbonyl groups at 163–165 ppm vs. 158–160 ppm), perform variable-temperature NMR to detect conformational flexibility. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous peaks. If discrepancies persist, computational modeling (DFT at the B3LYP/6-31G* level) can simulate spectra and identify likely structural anomalies .
Q. What methodologies are recommended for studying the compound’s redox behavior, particularly the disulfide bond?
- Answer: Use cyclic voltammetry (CV) in anhydrous acetonitrile with 0.1 M TBAPF as the supporting electrolyte. A glassy carbon working electrode and Ag/AgCl reference electrode can detect oxidation/reduction potentials of the disulfide moiety. Complement with Ellman’s assay to quantify free thiols post-reduction (using TCEP or DTT) .
Q. How can the compound’s stability under catalytic hydrogenation conditions be assessed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
